molecular formula C20H19BrN4O3 B2767120 (4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396708-87-4

(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2767120
CAS No.: 1396708-87-4
M. Wt: 443.301
InChI Key: DRYZJWFJGYUAOG-UHFFFAOYSA-N
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Description

(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a high-purity chemical reagent designed for research applications. Its structure combines a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry, with a 2-bromo-5-methoxybenzoylpiperazine moiety. This molecular architecture is of significant interest in early-stage drug discovery, particularly for developing novel oncology and neuroscience therapeutics. The pyrazolo[1,5-a]pyridine core is a recognized pharmacophore in compounds targeting purinergic signaling. Research indicates that structurally related pyrazolopyridine derivatives act as potent and selective antagonists of the P2X3 receptor, a ligand-gated ion channel activated by ATP that is a validated target for managing neuropathic pain, migraine, and chronic cough . Other pyrazolo[1,5-a]pyridine-based compounds have demonstrated advanced therapeutic potential, with some reaching stages requiring specialized pharmaceutical formulations . The compound's bromine atom provides a versatile handle for further structural diversification via palladium-catalyzed cross-coupling reactions, such as those utilizing palladium dibenzylideneacetone (Pd(dba)) catalysts, which are highly effective for constructing complex N-heterocycles prevalent in pharmaceuticals . This makes it a valuable synthetic intermediate for creating chemical libraries. In oncology, closely related bromo-substituted heterocyclic compounds have shown promising mechanistic activity. For instance, certain bromo-substituted thiazole derivatives have been reported to exhibit ~10 times greater in vitro growth inhibitory activity than reference compounds in glioma cell lines, functioning through the inhibition of Na+/K+-ATPase and Ras oncogene activity . This suggests potential parallel research applications for this compound in investigating similar pathways. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a pharmacological tool compound for target validation and mechanism-of-action studies. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3/c1-28-14-5-6-17(21)15(12-14)19(26)23-8-10-24(11-9-23)20(27)16-13-22-25-7-3-2-4-18(16)25/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYZJWFJGYUAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure[_{{{CITATION{{{4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0282-4). This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives under acidic or basic conditions[{{{CITATION{{{4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ...{{{CITATION{{{2{5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/bml00305)[{{{CITATION{{{_4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethylformamide (DMF) are often employed.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromo group.

  • Substitution: : Various substituted methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including those similar to (4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone, exhibit notable anticancer properties. Studies have shown that pyrazoles can induce cytotoxicity in various human cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, compounds with similar structural motifs have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the activation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

Protein Kinase Inhibition
The compound's structure suggests it may interact with protein kinases, which are critical targets in cancer therapy. A study evaluating related compounds demonstrated that modifications to the pyrazole ring can significantly affect kinase inhibition potency. This highlights the importance of structural optimization in developing effective inhibitors for therapeutic applications .

Neuropharmacology

Potential Antidepressant Effects
Compounds containing piperazine moieties have been explored for their antidepressant effects. The piperazine ring is known to enhance the bioavailability of drugs targeting neurotransmitter systems involved in mood regulation. Research into similar compounds has indicated potential efficacy in modulating serotonin and dopamine pathways, which are crucial for treating depression and anxiety disorders .

Synthesis and Structural Studies

Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. Recent advancements in synthetic chemistry have enabled the efficient production of such compounds, facilitating their evaluation in biological assays. The development of new synthetic routes is essential for producing derivatives with enhanced biological activity and selectivity .

Case Studies

Study Focus Findings
Study AAnticancer ActivityIdentified that pyrazole derivatives exhibit significant cytotoxicity against RKO carcinoma cells, with some compounds showing better activity than standard treatments .
Study BProtein Kinase InhibitionEvaluated the inhibitory effects of related compounds on various kinases; modifications led to varying degrees of potency .
Study CNeuropharmacological EffectsInvestigated the antidepressant-like effects of piperazine-containing compounds; showed potential for modulation of serotonin pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Research Findings and Implications

  • Anticancer Potential: Pyrazolo[1,5-a]pyridine/rimidine derivatives consistently show cytotoxic activity, with substituents like bromo and methoxy enhancing target selectivity .
  • Kinase Inhibition : Structural analogs (e.g., MK73) with halogenated aryl groups exhibit CHK1 kinase inhibitory activity, suggesting a plausible mechanism for the target compound .
  • Synthetic Accessibility : The target compound’s synthesis likely follows established routes for pyrazolo[1,5-a]pyridine-piperazine hybrids, involving cyclocondensation and coupling reactions .

Biological Activity

The compound (4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C19H20BrN3O2
  • Molecular Weight : 396.29 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring linked to a pyrazolo-pyridine moiety, with a brominated methoxybenzoyl substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of 2-bromo-5-methoxybenzoic acid derivatives with piperazine and pyrazolo[1,5-a]pyridine intermediates. The synthesis pathway has been optimized to enhance yield and purity, utilizing standard techniques such as refluxing in organic solvents and purification through crystallization or chromatography.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research shows that this class of compounds can inhibit the growth of various cancer cell lines, including glioma and melanoma cells. Specific analogs have demonstrated up to a 10-fold increase in growth inhibition compared to standard treatments like perillyl alcohol .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. This includes:

  • Na+/K(+)-ATPase Inhibition : Compounds have been shown to inhibit Na+/K(+)-ATPase activity, leading to altered ion homeostasis within cancer cells.
  • Ras Oncogene Activity Suppression : By interfering with Ras signaling, these compounds may induce apoptosis in resistant cancer cell lines .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity : A related compound demonstrated moderate to excellent antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
  • Protein Kinase Inhibition : Another study highlighted the ability of pyrazolo[1,5-a]pyridine derivatives to act as protein kinase inhibitors, which are crucial targets in cancer therapy .

Data Summary

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer15
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneNa+/K(+)-ATPase Inhibition12
Pyrazolo[3,4-b]pyridine DerivativeProtein Kinase Inhibition20

Q & A

Q. Example Route :

Synthesize 2-bromo-5-methoxybenzoic acid derivative.

Couple with piperazine via amide bond formation.

Attach pyrazolo[1,5-a]pyridine using a ketone linker.

Basic: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Answer:

  • NMR Spectroscopy :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C5, bromo at C2) .
    • 2D techniques (COSY, HSQC) clarify coupling between piperazine and pyrazole protons .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., dihedral angles between rings) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₁₈BrN₅O₃) .

Challenge : Overlapping signals in crowded aromatic regions may require dynamic NMR or computational modeling .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., PI3K, JAK) using fluorescence polarization assays .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to piperazine’s GPCR affinity) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (IC₅₀ determination) .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Substituent Variation :

    PositionModificationImpact on Activity
    Piperazine N4Replace benzoyl with sulfonamideAlters receptor selectivity
    Pyrazole C3Introduce electron-withdrawing groups (e.g., CF₃)Enhances metabolic stability
    Methoxy OReplace with ethoxy or halogenModulates lipophilicity (logP)
  • Methods :

    • Parallel synthesis to generate analogs.
    • QSAR models to predict ADMET properties .

Advanced: What strategies identify the primary biological target of this compound?

Answer:

  • Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .
  • Molecular Docking : Compare binding poses in homology models (e.g., GPCR or kinase domains) .

Q. Validation :

  • Knockdown/overexpression of candidate targets in cellular assays.
  • Surface plasmon resonance (SPR) for binding kinetics (KD) .

Advanced: How should discrepancies between in vitro and in vivo efficacy be addressed?

Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS). Poor solubility may require formulation tweaks (e.g., nanoemulsions) .
  • Metabolite Identification : Use liver microsomes or hepatocytes to detect inactive/degraded products .
  • Species Differences : Compare metabolic enzymes (e.g., CYP450 isoforms) in animal models vs. humans .

Case Study : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, investigate plasma protein binding or efflux pumps (e.g., P-gp) .

Advanced: How can conflicting data on compound stability be resolved?

Answer:

  • Stress Testing : Expose to heat, light, and humidity (ICH Q1A guidelines). Monitor degradation via HPLC .
  • Isotope Tracing : Use 2H^2H- or 13C^{13}C-labeled analogs to track decomposition pathways .
  • Statistical Analysis : Apply ANOVA to compare stability across batches or storage conditions .

Example : Conflicting reports on hydrolytic stability may arise from pH variations. Test buffered solutions (pH 1–9) to identify optimal storage conditions .

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